N-[4-(1-pyrrolidinyl)benzyl]acetamide
Overview
Description
N-[4-(1-pyrrolidinyl)benzyl]acetamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.141913202 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition of Nitric Oxide Synthase
Research on "N-(3-(Aminomethyl)benzyl)acetamidine (1400W)" shows its effectiveness as a selective inhibitor of inducible nitric-oxide synthase (iNOS), demonstrating significant potential for therapeutic applications in conditions where iNOS activity is a concern, such as in inflammatory diseases and cancer. The specificity and potency of this inhibitor suggest a promising avenue for drug development targeting nitric oxide synthase pathways (Garvey et al., 1997).
Synthesis and Chemical Transformations
The study on "Triethylborane-mediated atom-transfer cyclisation of 2-iodo-N-(prop-2-enyl)acetamides" explores the chemical transformations useful for synthesizing complex cyclic structures from acetamide derivatives. Such research is fundamental for developing new synthetic routes in organic chemistry, which can be applied to pharmaceutical synthesis and material science (Ikeda et al., 1998).
Corrosion Inhibition
Acetamide derivatives have been investigated for their potential as corrosion inhibitors. The study "Synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine and isoxazoline derivatives as corrosion inhibitors" examines the effectiveness of these compounds in protecting metals against corrosion, highlighting the importance of chemical modification in enhancing performance. This research has implications for industries seeking to improve the longevity and durability of metal components (Yıldırım & Çetin, 2008).
Antimicrobial Activity
The exploration of "Novel sulphonamide derivatives" for antimicrobial activity includes the study of acetamide derivatives. Such research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and other pathogens. The synthesis and evaluation of these compounds for antimicrobial efficacy are crucial steps toward developing new drugs to address global health challenges (Fahim & Ismael, 2019).
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-10-12-4-6-13(7-5-12)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFWTBMZTYUMSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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